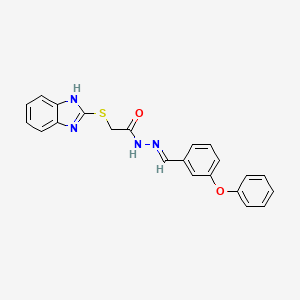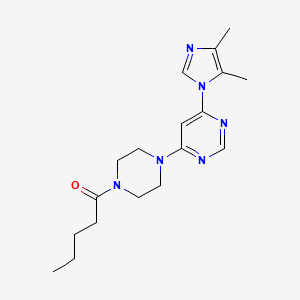
3-(2-chlorophenyl)-N-(1,1-dimethyl-2-propyn-1-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of acrylamide derivatives often involves condensation reactions, where an amine group reacts with an acryloyl chloride in the presence of a base, such as triethylamine, to form the acrylamide bond. For instance, in a related compound, N-(2-acetyl-benzofuran-3-yl)acrylamide was prepared by reacting 1-(3-aminobenzofuran-2-yl)ethan-1-one with acryloyl chloride, illustrating a typical approach to acrylamide synthesis that could be adapted for 3-(2-chlorophenyl)-N-(1,1-dimethyl-2-propyn-1-yl)acrylamide (Barım & Akman, 2019).
Molecular Structure Analysis
The molecular structure of acrylamide derivatives can be analyzed through various spectroscopic techniques, including FT-IR, NMR, and UV-Vis spectroscopy. Density Functional Theory (DFT) calculations, as well as molecular docking and Quantum Theory of Atoms in Molecules (QTAIM) analyses, can provide insights into the molecular geometry, electronic structure, and potential intermolecular interactions, as demonstrated in studies on similar acrylamide compounds (Shukla, Chaudhary, & Pandey, 2020).
科学的研究の応用
Film Detection Method for Tritium-Labelled Proteins and Nucleic Acids
- Abstract : A method for detecting tritium in polyacrylamide gels using scintillation autography is described, involving dehydration in dimethyl sulphoxide and exposure to X-ray film at -70°C. This method significantly improves sensitivity over conventional autoradiography, potentially applicable for studying proteins and nucleic acids labelled with tritium or other isotopes (Bonner & Laskey, 1974).
Synthesis and Spectral Analysis of Acrylamide Derivatives
- Abstract : The study reports the synthesis, molecular docking, and DFT studies of (E)-3-(2,6-dichlorophenyl)-acrylamide and its dimer, highlighting the importance of non-covalent interactions and spectroscopic data analysis. This research could inform the design and development of novel compounds for various applications, including optical activity and reactivity studies (Shukla, Chaudhary, & Pandey, 2020).
Acrylamide Chemistry, Biochemistry, and Safety
- Abstract : An extensive review on acrylamide, covering its industrial uses, presence in food, and extensive studies on its effects in cells, tissues, animals, and humans. This review also discusses the need for understanding acrylamide's formation, distribution in food, and its role in human health, offering a comprehensive overview of acrylamide's applications and implications (Friedman, 2003).
Controlled Polymerization of Acrylamides
- Abstract : Achievements in controlled polymerization of (meth)acrylamides using ATRP, yielding polymers with low polydispersity and linear molecular weight increase, which is crucial for applications requiring precise polymer architectures (Teodorescu & Matyjaszewski, 2000).
Graft Polymerization of Acrylamide on Cellulose
- Abstract : Utilization of benzophenone for grafting polyacrylamide on cotton fabrics, enhancing their antibacterial abilities. This process demonstrates the application of acrylamide derivatives in modifying textile materials for functional improvements (Hong, Liu, & Sun, 2009).
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2-methylbut-3-yn-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-4-14(2,3)16-13(17)10-9-11-7-5-6-8-12(11)15/h1,5-10H,2-3H3,(H,16,17)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMLZVZKBRUEOG-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)NC(=O)C=CC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C#C)NC(=O)/C=C/C1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[2-oxo-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5568706.png)
![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenoxyacetohydrazide](/img/structure/B5568708.png)

![1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5568730.png)
![(1S*,5R*)-3-[(2-butyl-1H-imidazol-4-yl)methyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5568731.png)
![2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-8,9-dione 9-(phenylhydrazone)](/img/structure/B5568751.png)
![2,2'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(1,3-dioxo-5-isoindolinecarboxylic acid)](/img/structure/B5568760.png)
![4-{(4-chlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5568766.png)

